EGFR Kinase Inhibition: A Direct Potency Comparison with Related Thiazolidinone-Benzoate Analogs
While specific data for Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is not directly available, its structural analogs within the same thiazolidinone-benzoate class demonstrate potent and differentiated EGFR inhibitory activity. This class-level inference is critical for understanding its potential. Compounds 5c and 5h, which share the core thiazolidinone-benzoate scaffold, exhibit potent EGFR inhibition with IC50 values of 0.2 ± 0.009 µM and 0.098 ± 0.004 µM, respectively [1]. In contrast, other analogs within the same study (e.g., 5a, 5b) showed significantly reduced or no activity, highlighting the impact of specific substituents on the core scaffold [1].
| Evidence Dimension | EGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; data available for structural analogs 5c and 5h. |
| Comparator Or Baseline | Analog 5c: 0.2 ± 0.009 µM; Analog 5h: 0.098 ± 0.004 µM |
| Quantified Difference | Approximately 2-fold difference between 5c and 5h, and >10-fold difference from less active analogs in the same series. |
| Conditions | In vitro kinase inhibition assay against EGFR (PDB code 1M17). |
Why This Matters
This data demonstrates that subtle structural changes within the thiazolidinone-benzoate class profoundly affect EGFR inhibition, making the exact substitution pattern of Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate a critical determinant of its potential activity.
- [1] Eldaly, S. M., Zakaria, D. S., & Metwally, N. H. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Modeling Studies of New Thiazolidinone-Benzoate Scaffold as EGFR Inhibitors, Cell Cycle Interruption and Apoptosis Inducers in HepG2. Chemistry & Biodiversity, 20(10), e202300138. View Source
